![molecular formula C17H24N2O5S2 B2978632 (E)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(methylsulfonyl)allyl)benzamide CAS No. 2210223-12-2](/img/structure/B2978632.png)
(E)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(methylsulfonyl)allyl)benzamide
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Overview
Description
(E)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(methylsulfonyl)allyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as MPSB and is known to possess various biological activities, including anti-inflammatory and analgesic effects.
Mechanism of Action
The exact mechanism of action of MPSB is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways and enzymes involved in inflammation and pain.
Biochemical and Physiological Effects:
MPSB has been shown to possess various biochemical and physiological effects, including the inhibition of inflammatory mediators and the reduction of pain sensitivity. Additionally, MPSB has been shown to possess anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using MPSB in lab experiments include its potent anti-inflammatory and analgesic effects, as well as its potential as an anti-cancer agent. However, the limitations of using MPSB in lab experiments include its relatively complex synthesis process and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several potential future directions for the research on MPSB. One direction includes further investigation of its anti-inflammatory and analgesic effects in various animal models. Additionally, the potential of MPSB as an anti-cancer agent warrants further investigation, particularly in the development of novel cancer therapies. Finally, the synthesis process of MPSB can be optimized to improve its yield and cost-effectiveness.
In conclusion, MPSB is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for the development of novel therapies. Further research is needed to fully understand its mechanism of action and to optimize its synthesis process.
Synthesis Methods
The synthesis of MPSB involves a multi-step reaction process that starts with the reaction of 4-methylpiperidine and p-toluenesulfonyl chloride to form 4-methylpiperidin-1-ylsulfonyl chloride. This intermediate is then reacted with N-(3-(methylsulfonyl)allyl)benzamide to form the final product, MPSB.
Scientific Research Applications
MPSB has been extensively studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory and analgesic effects in various animal models. Additionally, MPSB has been investigated for its potential as a treatment for neuropathic pain and as an anti-cancer agent.
properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-[(E)-3-methylsulfonylprop-2-enyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S2/c1-14-8-11-19(12-9-14)26(23,24)16-6-4-15(5-7-16)17(20)18-10-3-13-25(2,21)22/h3-7,13-14H,8-12H2,1-2H3,(H,18,20)/b13-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDTXINJZALKHW-QLKAYGNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC=CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC/C=C/S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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